![molecular formula C25H17BO2 B1322487 9,9'-Spirobi[fluoren]-2-ylboronic acid CAS No. 236389-21-2](/img/structure/B1322487.png)
9,9'-Spirobi[fluoren]-2-ylboronic acid
Übersicht
Beschreibung
9,9’-Spirobi[fluoren]-2-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a spirobifluorene core, which is a unique structural motif where two fluorene units are connected through a single carbon atom.
Wirkmechanismus
Target of Action
It’s known that boronic acids often interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
Boronic acids typically form reversible covalent bonds with diol-containing residues in biological targets, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways due to their ability to bind to diol-containing residues .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
It’s known that boronic acids can alter the function of their targets, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-2-ylboronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding of boronic acids to their targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-2-ylboronic acid typically involves the formation of the spirobifluorene core followed by the introduction of the boronic acid functional group. One common synthetic route includes the following steps:
Formation of Spirobifluorene Core: The spirobifluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Introduction of Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction, where the spirobifluorene core is treated with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of 9,9’-Spirobi[fluoren]-2-ylboronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-Spirobi[fluoren]-2-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation.
Substituted Spirobifluorenes: Formed through nucleophilic substitution
Wissenschaftliche Forschungsanwendungen
9,9’-Spirobi[fluoren]-2-ylboronic acid has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and organic photovoltaics.
Materials Science: Employed in the development of new polymers and copolymers with unique photophysical properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Catalysis: Used as a ligand in various catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobifluorene: Lacks the boronic acid functional group but shares the spirobifluorene core.
9,9’-Spirobi[fluoren]-6-ylboronic acid: Similar structure but with the boronic acid group at a different position.
9,9’-Spirobi[fluoren]-2-ylboronic ester: An ester derivative of the boronic acid
Uniqueness
9,9’-Spirobi[fluoren]-2-ylboronic acid is unique due to the presence of both the spirobifluorene core and the boronic acid functional group. This combination provides the compound with enhanced photophysical properties and versatile reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
9,9'-spirobi[fluorene]-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BO2/c27-26(28)16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLHUWVLROJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626499 | |
| Record name | 9,9'-Spirobi[fluoren]-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236389-21-2 | |
| Record name | 9,9'-Spirobi[fluoren]-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9'-Spirobi[9H-fluorene]-2-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


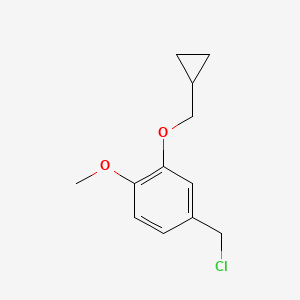

![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)
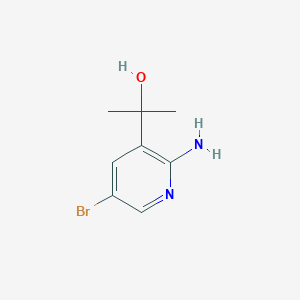

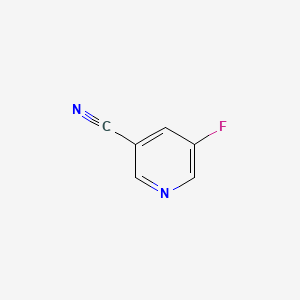
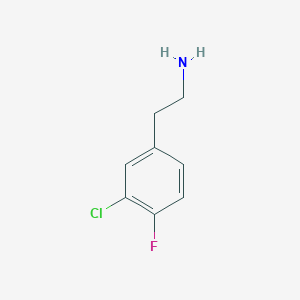

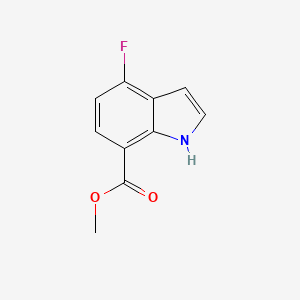

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)


![6-[[2-(3,5-Dimethylphenoxy)acetyl]amino]hexanoic acid](/img/structure/B1322432.png)
